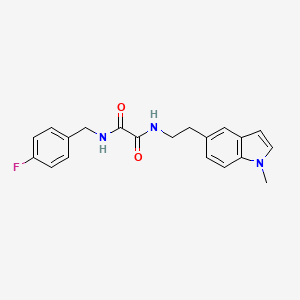
N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(4-fluorobenzyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide” is a chemical compound, but there’s not much information available about it .
Molecular Structure Analysis
The molecular formula of this compound is C23H19FN2O, with an average mass of 358.408 Da and a monoisotopic mass of 358.148132 Da .Scientific Research Applications
Novel Insecticide Development
Research on similar compounds has led to the development of novel insecticides like Flubendiamide, which exhibits strong activity against lepidopterous pests. This compound is characterized by its unique structure, which includes novel substituents that contribute to its insecticidal properties. Flubendiamide is highlighted for its safety towards non-target organisms and is seen as a valuable agent for integrated pest management programs (Tohnishi et al., 2005).
Na+/Ca2+ Exchange Inhibition
Another area of research involves the study of compounds like YM-244769, which inhibits the Na+/Ca2+ exchange (NCX) and has been identified for its neuroprotective potential. This compound preferentially inhibits NCX3, demonstrating significant protection against hypoxia/reoxygenation-induced neuronal cell damage (Iwamoto & Kita, 2006).
Cannabimimetic Indazole and Indole Derivatives
Research has also identified four cannabimimetic indazole and indole derivatives with high affinity for cannabinoid CB1 and CB2 receptors. These compounds were found in illegal psychoactive substances, emphasizing the importance of understanding their chemical and pharmacological properties (Qian et al., 2015).
Metabolism and Disposition Studies
Studies on the metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy have provided insights into the metabolic fate and excretion of compounds with similar chemical structures. Such research is crucial for drug discovery and development, particularly in identifying candidates for further development (Monteagudo et al., 2007).
Orexin-1 Receptor Mechanisms
Investigations into compounds that modulate orexin receptors and their effects on compulsive food consumption offer potential therapeutic avenues for treating binge eating and related disorders. This research highlights the role of OX1R mechanisms in compulsive food intake and suggests that selective antagonism at OX1R could be a novel pharmacological treatment (Piccoli et al., 2012).
Mechanism of Action
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methylindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-24-11-9-16-12-14(4-7-18(16)24)8-10-22-19(25)20(26)23-13-15-2-5-17(21)6-3-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBIMTDXDKPGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
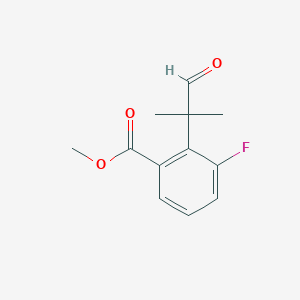
![1-(3,5-dimethoxybenzyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2618511.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2618513.png)
![5-{[4-(tert-butyl)phenyl]sulfanyl}-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2618514.png)
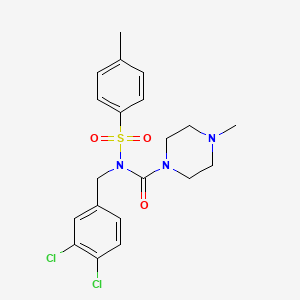

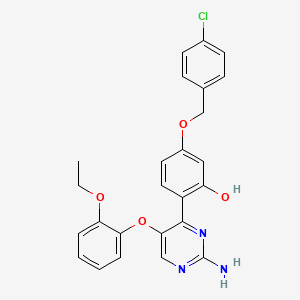
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-propylpentanamide](/img/structure/B2618520.png)
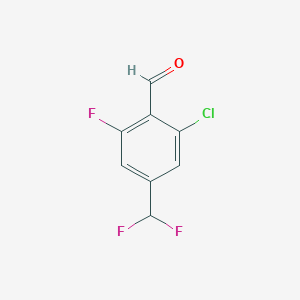


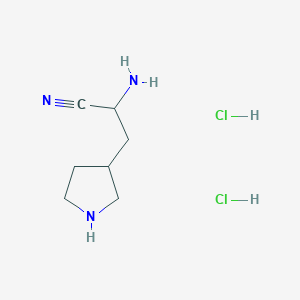
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2618531.png)

